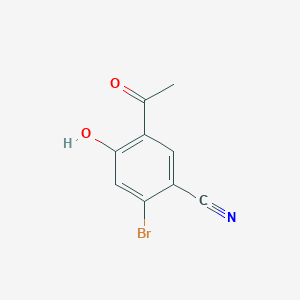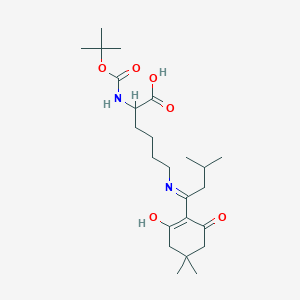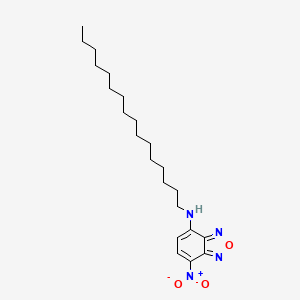
5-Acetyl-2-bromo-4-hydroxybenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Acetyl-2-bromo-4-hydroxybenzonitrile is an organic compound with a complex structure that includes a bromine atom, a hydroxyl group, an acetyl group, and a nitrile group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-2-bromo-4-hydroxybenzonitrile typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the bromination of 4-hydroxybenzonitrile, followed by acetylation. The reaction conditions often require the use of bromine or a brominating agent, and an acetylating agent such as acetic anhydride or acetyl chloride. The reactions are usually carried out under controlled temperatures and may require catalysts to improve yield and selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and high yield. The use of green chemistry principles, such as ionic liquids as solvents and catalysts, can also be employed to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
5-Acetyl-2-bromo-4-hydroxybenzonitrile can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 5-acetyl-2-bromo-4-oxobenzonitrile, while reduction of the nitrile group can produce 5-acetyl-2-bromo-4-hydroxybenzylamine.
Scientific Research Applications
5-Acetyl-2-bromo-4-hydroxybenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Acetyl-2-bromo-4-hydroxybenzonitrile involves its interaction with specific molecular targets. The bromine atom and nitrile group can participate in electrophilic and nucleophilic interactions, respectively, making the compound a versatile reagent in organic synthesis. The hydroxyl group can form hydrogen bonds, influencing the compound’s reactivity and interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-hydroxybenzonitrile: Lacks the acetyl group, making it less reactive in certain types of chemical reactions.
2-Bromo-5-hydroxybenzonitrile: Similar structure but with different positioning of functional groups, leading to different reactivity and applications.
Uniqueness
5-Acetyl-2-bromo-4-hydroxybenzonitrile is unique due to the presence of both an acetyl group and a bromine atom on the benzene ring, which provides a combination of reactivity and stability that is not found in many other compounds. This makes it particularly useful in synthetic organic chemistry and various industrial applications.
Properties
CAS No. |
115651-32-6 |
|---|---|
Molecular Formula |
C9H6BrNO2 |
Molecular Weight |
240.05 g/mol |
IUPAC Name |
5-acetyl-2-bromo-4-hydroxybenzonitrile |
InChI |
InChI=1S/C9H6BrNO2/c1-5(12)7-2-6(4-11)8(10)3-9(7)13/h2-3,13H,1H3 |
InChI Key |
BFOQNYWRWSMYHS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=C(C(=C1)C#N)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















